tert-butyl N-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate is a chemical compound with the CAS number 2228190-63-2. It is characterized by its unique molecular structure and properties, making it a subject of interest in various scientific fields. The molecular formula is , and it has a molecular weight of 278.34 g/mol. This compound is classified under carbamates, which are esters or salts of carbamic acid, and is notable for its incorporation of fluorinated cyclopropyl moieties.
The compound can be sourced from various chemical suppliers and databases, including Chemsrc and Chemical Book, which provide detailed information regarding its structure, properties, and potential applications. Its classification as a carbamate places it within a broader category of organic compounds that have significant relevance in medicinal chemistry and agrochemicals.
The synthesis of tert-butyl N-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate typically involves several key steps:
These reactions usually require careful control of temperature and pH to ensure high yields and purity.
The synthesis may utilize methods such as N-alkylation, where alkyl halides react with amines, or fluorination techniques that employ reagents like Selectfluor or other electrophilic fluorinating agents.
The molecular structure of tert-butyl N-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate can be represented as follows:
NCC1(CNC(=O)OC(C)(C)C)CC1(F)F
This notation provides insight into the compound's connectivity and functional groups.
tert-butyl N-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate is expected to participate in various chemical reactions typical for carbamates:
These reactions are fundamental in organic synthesis and can be employed to modify the compound for specific applications in pharmaceuticals or materials science.
The mechanism of action for tert-butyl N-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate relates primarily to its interaction with biological targets:
Data on specific biological assays would provide further insights into its efficacy against targeted pathways.
Relevant analyses such as spectroscopy (NMR, IR) can provide additional details on functional groups and molecular interactions.
tert-butyl N-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate has potential applications in:
Further research is necessary to explore these applications fully and assess their viability in commercial settings.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1